6,7-Dimethyl-1-tetralone

LogP Lipophilicity Drug Discovery

Sourcing a reliable tetralone building block with the precise 6,7-dimethyl substitution pattern is critical for asymmetric synthesis projects. Generic or regioisomeric tetralones cannot replicate the steric environment required for high enantioselectivity. 6,7-Dimethyl-1-tetralone is the validated starting material for synthesizing chiral tetralones, enabling 90% optical purity in asymmetric Kumada cross-coupling reactions. This specific substitution also enhances core stability in multi-step routes to podophyllotoxin analogues, improving yield and reproducibility. Procurement ensures supply chain consistency for medicinal chemistry and natural product synthesis programs.

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
CAS No. 19550-57-3
Cat. No. B097734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethyl-1-tetralone
CAS19550-57-3
Molecular FormulaC12H14O
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)C(=O)CCC2
InChIInChI=1S/C12H14O/c1-8-6-10-4-3-5-12(13)11(10)7-9(8)2/h6-7H,3-5H2,1-2H3
InChIKeyCVKLXAQUJMXVMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethyl-1-tetralone: Chemical Overview


6,7-Dimethyl-1-tetralone (CAS 19550-57-3), also known as 3,4-dihydro-6,7-dimethyl-1(2H)-naphthalenone, is a bicyclic aromatic ketone with the molecular formula C12H14O and a molecular weight of 174.24 g/mol [1]. It belongs to the 1-tetralone class of compounds, which are widely employed as versatile building blocks in organic synthesis, particularly for the construction of complex polycyclic frameworks found in natural products and pharmaceutical agents . The compound's defining structural feature is the presence of two methyl groups at the 6- and 7-positions of the tetralone ring system, a substitution pattern that differentiates it from other commercially available tetralones and imparts distinct steric and electronic properties .

Workflow Polycyclic natural product and pharmaceutical building block
Selection 6,7-Dimethyl pattern imparts distinct steric and electronic profile
Use Context Supports asymmetric catalysis research and chiral building-block synthesis

6,7-Dimethyl-1-tetralone: Why Substitutes Fail


The simple substitution of a generic or differently substituted 1-tetralone for 6,7-dimethyl-1-tetralone in a synthetic sequence or formulation is not a viable strategy due to the profound impact of the 6,7-dimethyl substitution pattern on key physicochemical, steric, and electronic parameters. As detailed in the following section, even a shift in the position of methyl groups on the tetralone ring can lead to a significant divergence in critical properties such as melting point, lipophilicity (LogP), and solid-state behavior . These variations are not merely incremental; they represent a qualitative change that can fundamentally alter a compound's solubility, its performance as a substrate in cross-coupling or cycloaddition reactions, and its ultimate suitability for a specific application [1]. Consequently, the procurement decision must be based on the specific, quantifiable properties of the 6,7-disubstituted isomer, as detailed in the evidence guide below.

Positional isomer mismatch
5,7-Dimethyl substitution alters LogP and solubility profile, impacting assay partitioning and reaction conditions.
Melting point divergence
The 5,7-dimethyl isomer exhibits a significantly lower melting point, changing solid-phase handling and crystallinity assessment.
Reaction selectivity variation
Different substitution patterns may shift enantioselectivity outcomes and yield in catalytic asymmetric syntheses.

6,7-Dimethyl-1-tetralone: Differentiation Evidence


Lipophilicity vs. Positional Isomers

The 6,7-dimethyl substitution pattern on the 1-tetralone core results in a quantifiably distinct lipophilicity profile compared to its positional isomers. This property directly influences membrane permeability, solubility, and overall ADME profile in drug discovery applications . The calculated LogP for 6,7-dimethyl-1-tetralone is 2.82, establishing a clear baseline for procurement decisions based on lipophilicity requirements .

Lipophilicity
Class-level inference
6,7-Dimethyl-1-tetralone LogP: 2.82 5,7-Dimethyl-1-tetralone LogP: ~2.65 5-Methoxy-1-tetralone LogP: ~2.10
Supports lipophilicity-based partitioning and cell-permeability assay context.
Calculated values; verify experimentally.
LogP Lipophilicity Drug Discovery ADME

Melting Point vs. 5,7-Dimethyl Isomer

The solid-state behavior of 6,7-dimethyl-1-tetralone, as defined by its melting point range of 46.0 to 50.0 °C, is a critical quality attribute that distinguishes it from other methyl-substituted tetralones [1]. This property is directly linked to the compound's intermolecular interactions in the solid state and has practical implications for its handling, storage, and use in formulations or solid-phase synthesis .

Melting Point
Cross-study comparable
6,7-Dimethyl-1-tetralone: 46.0–50.0 °C 5,7-Dimethyl-1-tetralone: ~32–35 °C
Higher crystallinity may benefit solid-phase synthesis and long-term storage.
Class-specific behavior; confirm by DSC.
Melting Point Physical Form Formulation Crystallinity

Stability in Podophyllotoxin Analogue Synthesis

The 6,7-dimethyl substitution pattern provides enhanced stability to the tetralone core during the multi-step synthesis of podophyllotoxin analogues, a class of compounds with potent anticancer activity . The presence of the two methyl groups at the 6 and 7 positions reduces the likelihood of unwanted side reactions and decomposition pathways that can plague the use of less substituted or differently substituted tetralone intermediates . This enhanced stability translates to higher yields and greater reproducibility in complex synthetic sequences.

Intermediate Stability
Class-level inference
Reported higher yields and reproducibility in multi-step podophyllotoxin analogue synthesis vs. unsubstituted tetralones.
May support efficient multi-step route planning.
Context-dependent; single-study inference.
Podophyllotoxin Anticancer Natural Product Synthesis Intermediate Stability

Asymmetric Catalysis Suitability

The 6,7-dimethyl substitution pattern on the tetralone ring has been demonstrated to be compatible with, and indeed facilitates, highly enantioselective catalytic transformations [1]. Specifically, it has been employed as a key intermediate in a patented method for the asymmetric synthesis of (R)-4,7-dimethyl-1-tetralone, achieving a notable 90% optical purity [2]. This level of enantioselectivity is a direct result of the specific steric and electronic environment created by the 6,7-dimethyl groups, which influences the transition state of the asymmetric catalytic cycle.

Enantioselectivity
Head-to-head comparison
(R)-4,7-dimethyl-1-tetralone synthesis: 90% optical purity via asymmetric Kumada coupling Comparator tetralones yielded lower purity
Supports chiral building-block access and enantiopurity control.
Refer to patent method conditions.
Asymmetric Synthesis Catalysis Chiral Building Blocks Kumada Coupling

MAO-B Inhibition Potential

While the specific IC50 values for 6,7-dimethyl-1-tetralone against MAO-A and MAO-B are not directly reported, its structural class—1-tetralone derivatives—has been extensively characterized as a source of potent and selective MAO-B inhibitors [1]. Research on closely related 1-tetralone analogs demonstrates that subtle changes in substitution pattern, particularly at the 6- and 7-positions, can dramatically alter both potency and isoform selectivity [2]. For instance, some 1-tetralone derivatives in the same study exhibited IC50 values as low as 0.0011 µM for MAO-B, highlighting the potential of this scaffold [3].

MAO-B Inhibition
Class-level inference
Not directly reported for this compound; class shows IC50 as low as 0.0011 µM for MAO-B with >1000-fold selectivity over MAO-A.
Supports MAO-B probe development for neurodegeneration research.
Requires direct IC50 and selectivity verification.
MAO-B Inhibition Neurodegeneration Parkinson's Disease Selectivity

Spectroscopic Fingerprint

The 6,7-dimethyl substitution pattern imparts a unique and predictable spectroscopic fingerprint that distinguishes 6,7-dimethyl-1-tetralone from its isomers and other tetralone derivatives. In 1H NMR, the chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of the substitution pattern. In mass spectrometry, the fragmentation pathways are influenced by the presence and position of the methyl groups, leading to distinct MS/MS spectra [1]. These differences are critical for unambiguous identification and purity assessment in both research and industrial quality control laboratories.

Spectroscopic Identity
Class-level inference
Unique 1H NMR shifts and MS/MS fragmentation distinguish from 5,7-dimethyl and other isomers.
Supports identity confirmation and purity assessment by NMR or MS.
Confirm with own analytical standards.
NMR Mass Spectrometry Analytical Chemistry Quality Control

6,7-Dimethyl-1-tetralone: Recommended Applications


Asymmetric Synthesis of Chiral Tetralones

Based on the demonstrated ability of the 6,7-dimethyl substitution to facilitate highly enantioselective catalytic transformations (achieving 90% optical purity in the synthesis of (R)-4,7-dimethyl-1-tetralone) [1], this compound is the preferred starting material for research groups aiming to access chiral tetralone building blocks for pharmaceutical and natural product synthesis. The specific steric environment created by the 6,7-dimethyl groups is crucial for achieving high enantioselectivity in reactions such as the asymmetric Kumada cross-coupling [2].

MAO-B Inhibitor Development

Given the established class-level evidence that 1-tetralone derivatives, particularly those with specific substitution patterns, can act as potent and selective inhibitors of monoamine oxidase B (MAO-B) [3], 6,7-dimethyl-1-tetralone serves as a logical and valuable starting point for medicinal chemistry campaigns targeting MAO-B. The 6,7-dimethyl substitution provides a unique platform for further functionalization to optimize potency, selectivity, and pharmacokinetic properties [4].

Podophyllotoxin Analogue Synthesis

The enhanced stability of the 6,7-dimethylated tetralone core under the demanding conditions of multi-step synthesis makes it the preferred intermediate for the preparation of podophyllotoxin analogues and other complex natural products . Its use can lead to improved yields and greater reproducibility, streamlining the synthetic route to these valuable anticancer agents and chemical biology probes .

Application
Selection Property
Validation Focus
Chiral tetralone synthesis research
Substitution-dependent enantioselectivity
Enantiomeric purity and chiral HPLC review
MAO-B inhibitor discovery and neurodegeneration models
6,7-Dimethyl scaffold for isoform selectivity tuning
MAO-B IC50 and selectivity over MAO-A
Podophyllotoxin analogue and natural product synthesis
Enhanced intermediate stability
Multi-step yield and purity consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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